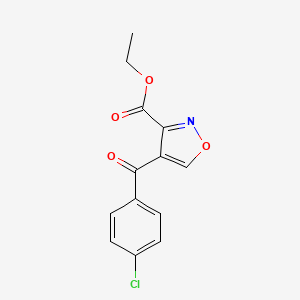

4-(4-氯苯甲酰)-3-异恶唑甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate is a chemical compound with the molecular formula C11H11ClO3 . It is also known by other names such as 3-(4-Chlorophenyl)-3-oxopropanoic acid ethyl ester, and Ethyl 3-(4-chlorophenyl)-3-oxopropanoate . It has an average mass of 226.656 Da and a monoisotopic mass of 226.039673 Da .

Synthesis Analysis

The synthesis of Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate and its derivatives involves the reaction of 3-hydrazino-isatin with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes . It may also be used to synthesize 2-(carboethoxy)-3-(4′-chloro)phenylquinoxaline 1,4-dioxide .Molecular Structure Analysis

The molecular structure of Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate consists of 11 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The structure can be viewed in 3D using Java or Javascript .Chemical Reactions Analysis

Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate may participate in various chemical reactions. For instance, it may be involved in tandem condensation-cyclization reactions, stereoselective ketonization-olefination of indoles, and synthesis of antiplasmodial agents .Physical And Chemical Properties Analysis

Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate has a molecular formula of C11H11ClO3, an average mass of 226.656 Da, and a monoisotopic mass of 226.039673 Da . More detailed physical and chemical properties were not found in the retrieved sources.科学研究应用

合成和结构分析

4-(4-氯苯甲酰)-3-异恶唑甲酸乙酯已用于各种合成工艺。一个值得注意的应用涉及它与不同化合物反应形成新的化学结构。例如,Souldozi 等人 (2007) 合成了 5-氧代-3-(4-甲苯胺基)-2,5-二氢-4-异恶唑甲酸乙酯,然后与 2-氯苯并恶唑反应生成 N-取代异恶唑酮。最终产物的结构通过光谱和 X 射线单晶结构测定得到证实 (Souldozi 等,2007)。

仿生合成

在旨在模拟生物过程的仿生合成中,4-(4-氯苯甲酰)-3-异恶唑甲酸乙酯在合成复杂分子中发挥作用。Moorthie 等人 (2007) 开发了一种高效的 5-羟甲基-3-甲基异恶唑-4-甲酸乙酯合成方法,旨在将其用于 α-环吡唑酸的收敛仿生合成 (Moorthie 等,2007)。

插层研究

4-(4-氯苯甲酰)-3-异恶唑甲酸乙酯已对其插层特性进行了研究。Mosher 等人 (1996) 研究了一种化合物,3-(9-蒽基)-5-甲基-4-异恶唑甲酸乙酯,它具有两个平面环系。该研究深入了解了这些环系之间的部分共轭及其对 NMR 化学位移的影响 (Mosher 等,1996)。

细胞抑制特性

已经对 4-(4-氯苯甲酰)-3-异恶唑甲酸乙酯衍生物的细胞抑制特性进行了研究。Ryng 等人 (1997) 合成了该化合物的衍生物并检查了它们的细胞抑制活性,发现一些衍生物表现出比已知药物达卡巴嗪更好的活性 (Ryng 等,1997)。

光化学反应

4-(4-氯苯甲酰)-3-异恶唑甲酸乙酯在光化学研究中也很重要。Amati 等人 (2010) 研究了某些衍生物的光化学反应,重点关注它们的光物理性质和单线态氧活化 (Amati 等,2010)。

高级有机合成

该化合物是高级有机合成中的关键参与者。Achutha 等人 (2017) 合成了 4-(4-氯苯甲酰)-3-异恶唑甲酸乙酯的衍生物,并使用光谱分析对其进行了表征,并通过 X 射线衍射研究证实了其结构。这项研究有助于理解分子相互作用和结构稳定性 (Achutha 等,2017)。

安全和危害

While specific safety and hazard information for Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate was not found, similar compounds such as 4-Chlorobenzoyl chloride are considered hazardous. They can cause severe skin burns, eye damage, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

属性

IUPAC Name |

ethyl 4-(4-chlorobenzoyl)-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO4/c1-2-18-13(17)11-10(7-19-15-11)12(16)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFYSHFHHDAGSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC=C1C(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1,3-benzodioxol-5-yloxy)ethyl]acetamide](/img/structure/B1324889.png)

![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324891.png)

![(1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl)methanol hydrochloride](/img/structure/B1324905.png)

![2-[3-(Trifluoromethyl)phenyl]ethanethioamide](/img/structure/B1324908.png)